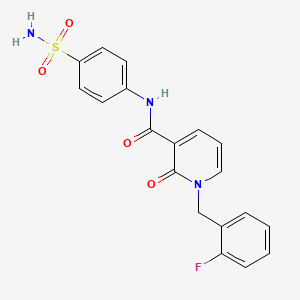

1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Description

1-(2-Fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with a 2-fluorobenzyl group at position 1 and a 4-sulfamoylphenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4S/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-14-7-9-15(10-8-14)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOWEAKYZAAAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Key Observations :

- Carboxamide Group : The 4-sulfamoylphenyl substituent (R2) in the target compound and the chlorinated analogue contrasts with the methoxy or carboxylic acid groups in others, impacting solubility and target affinity. Sulfamoyl groups enhance hydrogen bonding and may confer selectivity for sulfonamide-binding enzymes .

Biological Activity

1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structural composition that includes a fluorobenzyl group, a sulfamoylphenyl moiety, and a dihydropyridine core, which may contribute to its pharmacological properties.

- Molecular Formula : C22H17FN4O5S2

- Molecular Weight : 500.5 g/mol

- IUPAC Name : 1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been investigated for its potential as an enzyme inhibitor, particularly targeting serine proteases. The binding of the compound to the active site of these enzymes prevents substrate interaction, thereby inhibiting their catalytic activity. This mechanism is critical in various biological processes, including inflammation and cancer cell proliferation.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that it could induce apoptosis in breast cancer cells by modulating key signaling pathways involved in cell survival and death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |

| A549 (Lung Cancer) | 20.5 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 18.0 | Disruption of mitochondrial function |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models of inflammation, it was observed to significantly reduce markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Neuroprotective Effects

The compound's neuroprotective effects have been studied in models of neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant defenses and reducing apoptotic signaling pathways.

Case Studies

-

Study on Apoptosis Induction :

A recent study investigated the effect of the compound on MCF-7 breast cancer cells. Results showed that treatment with varying concentrations led to increased caspase-3 activity, indicating enhanced apoptosis. -

Inflammation Model :

In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to control groups, suggesting its efficacy as an anti-inflammatory agent. -

Neuroprotection in Zebrafish Models :

The neuroprotective effects were evaluated using zebrafish models subjected to oxidative stress. The compound improved survival rates and reduced neuronal damage markers significantly.

Comparison with Similar Compounds

The unique fluorobenzyl group in this compound distinguishes it from other similar dihydropyridine derivatives. This structural feature not only enhances its binding affinity but also influences its pharmacokinetic profile.

| Compound | Molecular Formula | Activity |

|---|---|---|

| 1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl) | C22H17FN4O5S2 | Anticancer |

| 1-(2-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl) | C22H17ClN4O5S2 | Anti-inflammatory |

| 1-(2-bromobenzyl)-2-oxo-N-(4-sulfamoylphenyl) | C22H17BrN4O5S2 | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.